molecular formula C10H13FO B7856489 3-(3-Fluoro-4-methylphenyl)propan-1-OL

3-(3-Fluoro-4-methylphenyl)propan-1-OL

Cat. No.: B7856489
M. Wt: 168.21 g/mol
InChI Key: KVUQVGMVFMSRPL-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methylphenyl)propan-1-ol is an organic compound characterized by a fluorine atom and a methyl group attached to a benzene ring, which is further connected to a propan-1-ol group

Synthetic Routes and Reaction Conditions:

  • Grignard Reaction: The compound can be synthesized by reacting 3-fluoro-4-methylbenzene with ethylene oxide in the presence of a Grignard reagent.

  • Reduction of Ketones: Another method involves the reduction of 3-fluoro-4-methylphenyl ketone using lithium aluminum hydride (LiAlH4) to yield the desired alcohol.

Industrial Production Methods: Industrial production typically involves large-scale Grignard reactions, with careful control of reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation and recrystallization.

Types of Reactions:

  • Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.

  • Reduction: Reduction reactions can convert the compound to its corresponding alkane or other reduced forms.

  • Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Chromium(VI) oxide (CrO3) in acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Halogenation with bromine (Br2) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: 3-(3-Fluoro-4-methylphenyl)propan-1-one or 3-(3-Fluoro-4-methylphenyl)propanoic acid.

  • Reduction: 3-(3-Fluoro-4-methylphenyl)propane.

  • Substitution: Various halogenated derivatives.

Scientific Research Applications

3-(3-Fluoro-4-methylphenyl)propan-1-ol has several applications in scientific research:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

  • Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-(4-fluorophenyl)propan-1-ol

  • 3-(3-fluorophenyl)propan-1-ol

  • 3-(2-fluorophenyl)propan-1-ol

This compound's unique structure and properties make it a valuable tool in various scientific and industrial applications. Its versatility and potential for further research continue to drive interest in its study and use.

Properties

IUPAC Name

3-(3-fluoro-4-methylphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO/c1-8-4-5-9(3-2-6-12)7-10(8)11/h4-5,7,12H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUQVGMVFMSRPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCCO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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